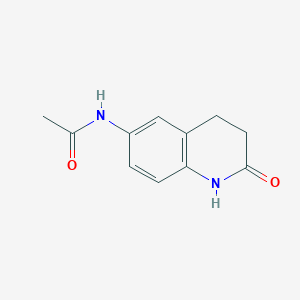

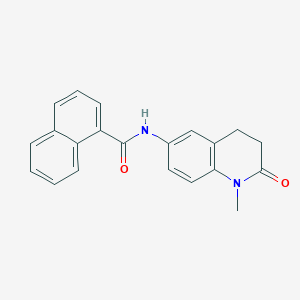

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Descripción general

Descripción

“N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide” is a chemical compound with the molecular formula C11H12N2O2 . It is a derivative of tetrahydroquinoline, a class of compounds that have garnered attention in the scientific community due to their diverse biological activities against various pathogens and neurodegenerative disorders .

Synthesis Analysis

The synthesis of tetrahydroquinoline derivatives is a topic of interest in medicinal chemistry. A common method involves a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .Molecular Structure Analysis

The molecular structure of “N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide” can be represented by the InChI code: 1S/C11H12N2O5S/c14-10-4-1-7-5-8 (2-3-9 (7)13-10)19 (17,18)12-6-11 (15)16/h2-3,5,12H,1,4,6H2, (H,13,14) (H,15,16) .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide” include a molecular weight of 204.23, a density of 1.261±0.06 g/cm3 (Predicted), a melting point of 272 °C, and a boiling point of 481.2±45.0 °C (Predicted) .Aplicaciones Científicas De Investigación

Synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidines

This compound has been used in the synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidines . The process involves the use of methyl arenes as a surrogate of aldehydes, in situ generation of urea, and eco-friendly lactic acid as a green catalyst for the synthesis of the desired product in solvent-free conditions via the Biginelli reaction .

Green Chemistry Applications

The synthesis process of 2-oxo-1,2,3,4-tetrahydropyrimidines using this compound is environmentally friendly. It involves mild reaction conditions, readily available and cost-effective chemicals as starting material, invaluable bio-based green catalyst, aerobic conditions, shorter reaction time, tolerance to distinct functional groups, and easy isolation of final product with high yield value even without the use of chromatographic separation technique .

Biomedical and Pharmaceutical Industries

2-oxo-1,2,3,4-tetrahydropyrimidines, synthesized using this compound, have gained considerable attention in most of biomedical and pharmaceutical industries . They are key moieties present in various natural, synthetic and semi-synthetic chemical building blocks .

Therapeutic and Pharmacological Activities

2-oxo-1,2,3,4-tetrahydropyrimidines have multiple therapeutic and pharmacological activities including antimicrobial, antiviral, anticancer, anti-inflammatory action . They also include the adrenergic receptor antagonists for prostatic hyperplasia treatment .

Key Functional Moiety in Biologically Active Compounds

This compound is a key functional moiety in various biologically active compounds. For example, Oxo-Monastrol as the anti-proliferative agent and its substituted compounds such as Fluorastrol, Nitractin for multiple biological activities and ®-SQ32926 as the antihypertensive agent .

Presence in Synthetic Chemicals

Many synthetic chemicals like veranal which is used as a sedative and zidovudine, an HIV medication, contain tetrahydropyrimidines moiety in their chemical structure .

Direcciones Futuras

The future directions for the study of “N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide” and its derivatives could involve further exploration of their biological activities and potential applications in treating various diseases. Additionally, the development of novel synthetic strategies for constructing the core scaffold of these compounds could also be a focus of future research .

Mecanismo De Acción

Target of Action

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide, also known as Acetamide, N-(1,2,3,4-tetrahydro-2-oxo-6-quinolinyl)-, is an impurity of Cilostazol . It primarily targets phosphodiesterase III A (PDE3A) . PDE3A is an enzyme that plays a crucial role in signal transduction by regulating the intracellular concentration of cyclic nucleotides .

Mode of Action

This compound acts as a potent inhibitor of PDE3A and an inhibitor of adenosine uptake . By inhibiting PDE3A, it prevents the breakdown of cyclic nucleotides, leading to an increase in their intracellular concentrations . This can result in various cellular responses, including vasodilation and inhibition of platelet aggregation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cyclic nucleotide signaling pathway . By inhibiting PDE3A, it increases the levels of cyclic nucleotides, which are key secondary messengers in many biological processes . This can lead to downstream effects such as vasodilation and inhibition of platelet aggregation .

Pharmacokinetics

As an impurity of cilostazol, it may share similar adme (absorption, distribution, metabolism, and excretion) properties

Result of Action

The molecular and cellular effects of this compound’s action include vasodilation and inhibition of platelet aggregation . These effects are due to the increased intracellular concentrations of cyclic nucleotides resulting from PDE3A inhibition .

Propiedades

IUPAC Name |

N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-7(14)12-9-3-4-10-8(6-9)2-5-11(15)13-10/h3-4,6H,2,5H2,1H3,(H,12,14)(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJRYCONGJFDICL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)NC(=O)CC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101228842 | |

| Record name | N-(1,2,3,4-Tetrahydro-2-oxo-6-quinolinyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101228842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide | |

CAS RN |

22246-14-6 | |

| Record name | N-(1,2,3,4-Tetrahydro-2-oxo-6-quinolinyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22246-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(1,2,3,4-Tetrahydro-2-oxo-6-quinolinyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101228842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(4-ethoxyphenyl)-N-[2-(furan-3-yl)ethyl]ethanediamide](/img/structure/B6505699.png)

![methyl 4-({[2-(furan-3-yl)ethyl]carbamoyl}formamido)benzoate](/img/structure/B6505706.png)

![3-[2-(furan-3-yl)ethyl]-1-(3-methylphenyl)urea](/img/structure/B6505710.png)

![2-{[1-(3,4-difluorobenzoyl)piperidin-4-yl]oxy}pyridine](/img/structure/B6505714.png)

![2-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}oxy)pyridine](/img/structure/B6505722.png)

![3,3-dimethyl-1-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}piperidin-1-yl)butan-1-one](/img/structure/B6505732.png)

![2-(4-chlorophenoxy)-1-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}piperidin-1-yl)ethan-1-one](/img/structure/B6505734.png)

![2-(2-fluorophenoxy)-1-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}piperidin-1-yl)ethan-1-one](/img/structure/B6505736.png)

![2-({1-[2-(methylsulfanyl)benzoyl]piperidin-4-yl}oxy)-5-(trifluoromethyl)pyridine](/img/structure/B6505743.png)

![8-methoxy-3-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}piperidine-1-carbonyl)-2H-chromen-2-one](/img/structure/B6505753.png)

![N-methyl-N-[2-oxo-2-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}piperidin-1-yl)ethyl]methanesulfonamide](/img/structure/B6505760.png)

![2-(2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-cyclopropylacetamide](/img/structure/B6505765.png)

![2-({1-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperidin-4-yl}oxy)pyridine-3-carbonitrile](/img/structure/B6505777.png)